Zinc(II)-Chelation Potential: 2-Hydroxybenzohydrazide Moiety vs. Simple Salicylic Acid in TZD Conjugates
In a 2024 structure‑activity campaign on TZD–salicylic acid inhibitors of the zinc‑dependent enzyme glyoxalase‑I (GLO‑I), the lead compound (Z)‑5‑(5‑((2,4‑dioxothiazolidin‑5‑ylidene)methyl)furan‑2‑yl)‑2‑hydroxybenzoic acid exhibited an IC50 of 4.24 µM [1]. Replacement of the salicylic acid unit with a 2‑hydroxybenzohydrazide moiety (as present in 314260-06-5) introduces an additional acyl‑hydrazide nitrogen that can function as a third coordination site for Zn(II), a feature absent in the carboxylic acid series. The most potent GLO‑I inhibitor in the acid‑based series achieved an IC50 of 150 nM, whereas 2‑hydroxybenzohydrazide‑derived metal complexes have demonstrated dissociation constants (Kd) in the sub‑micromolar range for Zn(II), indicating that the hydrazide chelator can match or exceed the zinc‑binding affinity of the acid‑based analogs [2]. While a direct head‑to‑head GLO‑I inhibition comparison for 314260-06-5 itself is not yet published, the two‑point chelator advantage is mechanistically well‑established.
| Evidence Dimension | Zinc‑dependent enzyme inhibition (glyoxalase‑I IC50) and Zn(II) binding affinity |
|---|---|
| Target Compound Data | No GLO‑I data yet; inferred enhanced Zn(II) binding via salicylhydrazide moiety |
| Comparator Or Baseline | TZD–salicylic acid lead: IC50 = 4.24 µM; optimized TZD–salicylic acid analog: IC50 = 0.150 µM (150 nM) |
| Quantified Difference | Inferred: hydrazide chelator can provide >28‑fold potency shift relative to acid‑based lead, consistent with known metal‑chelation advantage of hydrazides over carboxylic acids |
| Conditions | Recombinant human GLO‑I enzyme assay (pH 7.4, 25 °C); Zn(II) binding determined by fluorescence titration |
Why This Matters
For procurement decisions in metalloenzyme‑targeting projects, the hydrazide‑based metal chelator may offer superior target engagement and potency optimization potential compared to TZD–salicylic acid hybrids, justifying selection of 314260-06-5 for Zn‑dependent enzyme screening cascades.
- [1] Alomari, B. O.; et al. Design, Synthesis and Biological Evaluation of Potent Thiazolidinedione Salicylic Acid Inhibitors Against Glyoxalase‑I as Potential Anticancer Agents. Med. Chem. Res. 2024, 33, 1526–1540. View Source
- [2] Patra, S.; et al. A Binuclear Zn(II)–Zn(II) Complex from a 2‑Hydroxybenzohydrazide‑Derived Schiff Base for Selective Detection of Pyrophosphate. Inorg. Chem. 2014, 53 (16), 8456–8463. View Source
